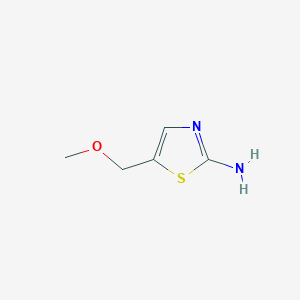
5-(Methoxymethyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxymethyl)thiazol-2-amine is a chemical compound characterized by its thiazole ring structure with a methoxymethyl group attached to the fifth position and an amine group at the second position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiazole derivatives and methoxymethyl halides.
Reaction Conditions: The reaction involves nucleophilic substitution where the methoxymethyl group is introduced to the thiazole ring. This process often requires a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the production of high-quality this compound.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the amine group to different reduced forms.
Substitution: Substitution reactions at the thiazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole-2-one derivatives.
Reduction Products: Thiazol-2-ylamine derivatives.
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
作用机制
Target of Action
Thiazole derivatives, which include 5-(methoxymethyl)thiazol-2-amine, have been found in many biologically active compounds such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
生化分析
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazoles can be involved in a variety of metabolic pathways, depending on their specific structure and functional groups .
Transport and Distribution
Thiazoles can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Thiazoles can be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
科学研究应用
5-(Methoxymethyl)thiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
相似化合物的比较
Thiazole-2-amine: Similar structure but lacks the methoxymethyl group.
5-(Methoxymethyl)thiazole-2-carboxylic acid: Similar core structure with a carboxylic acid group instead of an amine.
4-Methylthiazole-2-amine: Similar thiazole ring but with a methyl group at the fourth position.
Uniqueness: 5-(Methoxymethyl)thiazol-2-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity compared to other thiazole derivatives.
属性
IUPAC Name |
5-(methoxymethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLBSJOOQIUSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920337-78-6 |
Source


|
| Record name | 5-(methoxymethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
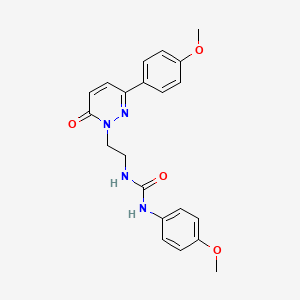
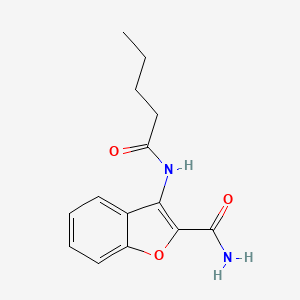
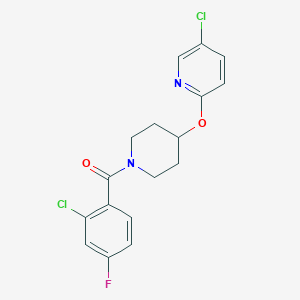
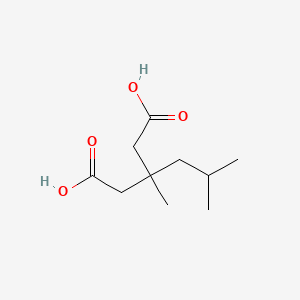
![(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)
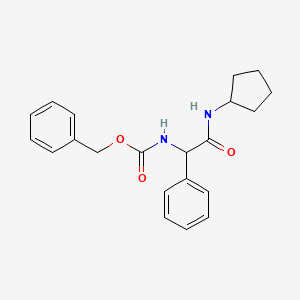
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)
![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2696723.png)
![N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2696724.png)
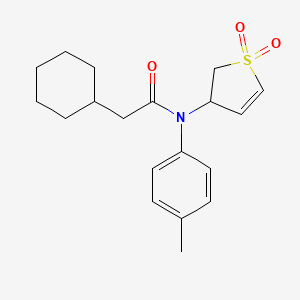
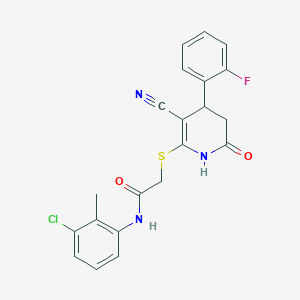
![4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2696729.png)
![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2696730.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2696731.png)
